Pizotyline, also known as BC-105, is a synthetic organic compound primarily used as an antimigraine agent. It is classified as a tricyclic compound, specifically a benzocycloheptene derivative. Pizotyline acts mainly as an antagonist of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are implicated in the pathophysiology of migraines. The compound was first introduced in the UK in 1998 under the brand name Sandomigran and has since been utilized in various countries for migraine prevention and treatment .
Pizotyline is derived from the benzocycloheptene structure, which contributes to its pharmacological properties. The International Nonproprietary Name (INN) for pizotyline is pizotifen, while its Chemical Abstracts Service (CAS) number is 15574-96-6 . The compound is classified under the Anatomical Therapeutic Chemical (ATC) classification system as N02CX01, indicating its use in treating migraines .
The synthesis of pizotyline involves several chemical reactions. One common method includes the reaction of 1-methyl-4-piperidone with a thiophene derivative, leading to the formation of pizotyline. This process typically requires specific reagents and controlled conditions to ensure high yield and purity.
The synthesis can be represented by the following general reaction:
Furthermore, pizotifen malate can be synthesized by reacting pizotifen with malic acid, enhancing its solubility and bioavailability .
Pizotyline has a complex molecular structure characterized by its tricyclic framework. The molecular formula for pizotyline is , with a molecular weight of approximately 295.44 g/mol . Its structure can be visualized through its two-dimensional representation:
Pizotyline undergoes various chemical reactions that are crucial for its pharmacological activity. As a serotonin receptor antagonist, it inhibits serotonin reuptake in blood platelets, affecting vascular tone and decreasing passive distension of extracranial arteries during migraine episodes .
Additionally, pizotyline may participate in acid-base reactions when forming salts like pizotifen malate, which enhances its therapeutic profile by improving solubility and absorption characteristics in biological systems.
The primary mechanism of action for pizotyline involves antagonism at serotonin receptors, particularly 5-HT2A and 5-HT2C receptors. By blocking these receptors, pizotyline reduces vasodilation and inflammation associated with migraine attacks. It also exhibits antihistaminic properties that contribute to alleviating symptoms related to allergies and motion sickness.
Pharmacokinetically, pizotyline has a bioavailability of approximately 78%, with significant protein binding (91%) and a half-life of about 23 hours. This pharmacokinetic profile supports its use as a preventative treatment for migraines .
Pizotyline is typically presented as a crystalline powder that is poorly soluble in water but may exhibit better solubility in organic solvents. Key physical and chemical properties include:
Pizotyline is primarily used in clinical settings for the prevention of migraine headaches. Its effectiveness as an antimigraine agent stems from its ability to modulate serotonin pathways involved in headache pathophysiology. Additionally, ongoing research explores its potential applications beyond migraines, including treatment for anxiety disorders and chronic pain management due to its antihistaminic effects .
CAS No.: 17087-29-5
CAS No.: 13477-09-3
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: